2-(Chloromethyl)naphthalene-1-acetic acid
Description
Historical Perspectives on Naphthalene (B1677914) Functionalization
Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 1820s. Its molecular formula was determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed three years later. For much of its history, naphthalene served as a primary feedstock for the chemical industry, most notably for the production of phthalic anhydride, a precursor to dyes, resins, and plastics.
The functionalization of the naphthalene core has always been a central theme in its chemistry. Early methods relied on classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. In recent decades, research has increasingly focused on more sophisticated strategies, including transition-metal-catalyzed C-H bond functionalization, which allows for the direct and selective installation of functional groups at various positions on the naphthalene ring system. These advancements have opened new avenues for creating highly tailored naphthalene derivatives.
Academic Significance of Chloromethyl and Carboxylic Acid Functionalities in Synthetic Transformations
The academic and industrial importance of a molecule is often dictated by the reactivity of its functional groups. The subject of this article, 2-(Chloromethyl)naphthalene-1-acetic acid, possesses two highly significant functionalities: a chloromethyl group and a carboxylic acid group.
The chloromethyl group (-CH₂Cl) is a versatile functional handle in organic synthesis. It is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of other functional groups, such as nitriles (via reaction with cyanide), ethers (with alkoxides), and amines. The chloromethyl group can be introduced onto aromatic rings through the Blanc chloromethylation reaction , which involves treating the arene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.orgambeed.com
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. Its acidic proton allows for salt formation, which can influence solubility and handling. The carboxyl group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. Furthermore, it can serve as a directing group in C-H activation chemistry, guiding the regioselective functionalization of the aromatic scaffold. bloomtechz.com The presence of a carboxylic acid moiety is a common feature in many pharmaceuticals, as it can participate in hydrogen bonding interactions with biological targets.
Positional Isomerism in Naphthylacetic Acid Derivatives and its Synthetic Implications
Positional isomerism plays a critical role in determining the properties and reactivity of naphthalene derivatives. The naphthalene ring has two distinct positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). These positions exhibit different electronic properties and steric environments, leading to significant differences between isomers.
This is clearly illustrated by the two simple isomers of naphthylacetic acid:
1-Naphthaleneacetic acid (α-NAA)
2-Naphthaleneacetic acid (β-NAA)
Both are well-characterized compounds, but 1-NAA is more widely known and used, particularly as a synthetic auxin, a class of plant growth regulators. wikipedia.org This difference in biological activity underscores the profound impact of substituent placement. From a synthetic standpoint, the position of the acetic acid group influences the reactivity of the naphthalene ring toward further substitution. For instance, in electrophilic substitution reactions, the initial substituent directs incoming electrophiles to specific positions, a factor that is crucial when designing multi-step syntheses. The reaction of naphthalene with chloral (B1216628), for example, produces a mixture of 1- and 2-substituted isomers, with the 1-isomer being the major product. cdnsciencepub.com
Hypothetical Synthesis and Predicted Properties
As of this writing, detailed experimental data for the synthesis and characterization of this compound is not prevalent in publicly accessible scientific literature. However, its structure allows for the postulation of synthetic pathways and the prediction of its chemical and spectroscopic properties based on established chemical principles.
A plausible synthetic approach could involve the functionalization of a pre-existing naphthalene derivative. One hypothetical route might start from 1-naphthaleneacetic acid. The introduction of a chloromethyl group at the 2-position would require a chloromethylation reaction. However, the carboxylic acid group is an electron-withdrawing and deactivating group, which generally hinders electrophilic aromatic substitution reactions like the Blanc chloromethylation. jk-sci.com Therefore, this direct approach may face significant challenges in terms of yield and selectivity.
An alternative strategy could involve multiple steps starting from a different precursor, potentially building the acetic acid side chain onto a naphthalene ring that already contains the 2-chloromethyl substituent or a precursor to it (like a 2-methyl group). For example, a multi-step synthesis could be envisioned starting from 2-methylnaphthalene, though achieving the desired 1,2-substitution pattern would require careful control of regioselectivity.
Predicted Spectroscopic Data: The structural features of this compound suggest a distinct spectroscopic signature. The following tables outline the expected data based on the known properties of its functional groups.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Type | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~10-12 | Singlet, 1H, acidic proton of the carboxylic acid (-COOH ) |
| ¹H NMR | ~7.2 - 8.2 | Multiplet, 6H, aromatic protons on the naphthalene ring |
| ¹H NMR | ~4.8 | Singlet, 2H, methylene (B1212753) protons of the chloromethyl group (-CH₂ Cl) |
| ¹H NMR | ~4.0 | Singlet, 2H, methylene protons of the acetic acid group (-CH₂ COOH) |
| ¹³C NMR | ~175 | Carbonyl carbon of the carboxylic acid (C =O) |
| ¹³C NMR | ~125 - 135 | Aromatic carbons of the naphthalene ring |
| ¹³C NMR | ~45 | Methylene carbon of the chloromethyl group (-C H₂Cl) |
| ¹³C NMR | ~40 | Methylene carbon of the acetic acid group (-C H₂COOH) |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Predicted Value | Functional Group Assignment |
| IR | ~2500-3300 cm⁻¹ (broad) | O-H stretch of the carboxylic acid |
| IR | ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid |
| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |
| IR | ~1500-1600 cm⁻¹ | Aromatic C=C stretch |
| IR | ~650-800 cm⁻¹ | C-Cl stretch |
| MS (EI) | M⁺, [M-Cl]⁺, [M-COOH]⁺ | Molecular ion peak and characteristic fragmentation patterns |
Note: These predictions are based on characteristic absorption frequencies and fragmentation patterns for the respective functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[2-(chloromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11ClO2/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
FEBGJIHRBVWKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl Naphthalene 1 Acetic Acid and Its Precursors
Synthesis of Chloromethylnaphthalene Intermediates
The preparation of chloromethylnaphthalene is a crucial step, serving as the precursor for subsequent functionalization. The primary method for this transformation is the direct chloromethylation of the naphthalene (B1677914) ring.
Direct Chloromethylation of Naphthalene Ring Systems
Direct chloromethylation involves the introduction of a chloromethyl (-CH₂Cl) group onto the naphthalene nucleus. This electrophilic aromatic substitution reaction typically utilizes formaldehyde (B43269) and hydrochloric acid. The reaction's efficacy and the position of the substitution (regioselectivity) are significantly influenced by the choice of catalyst and reaction conditions. orgsyn.orgiosrjournals.org While this reaction can produce a mixture of isomers, 1-chloromethylnaphthalene is generally the major product. google.com
Catalysts are employed to enhance the rate and yield of the chloromethylation reaction. Lewis acids and protic acids are commonly used. orgsyn.orggoogle.com
Phosphoric Acid: Often used in conjunction with hydrochloric and acetic acids, 85% phosphoric acid serves as a condensing agent. orgsyn.orggoogle.com A typical procedure involves heating naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at 80–85°C for several hours. orgsyn.org
Zinc Chloride: Zinc chloride is another effective Lewis acid catalyst for this reaction. orgsyn.orgresearchgate.net It facilitates the formation of the electrophile and promotes the substitution reaction.
Other Catalysts: Various other catalysts have been explored to improve the process. These include aluminum chloride, p-toluenesulfonyl chloride, and phase transfer catalysts (PTC) like quaternary ammonium (B1175870) salts. orgsyn.orgiosrjournals.orggoogle.com The use of a PTC, such as a mixture of ferric chloride and copper chloride with benzyl (B1604629) trimethyl ammonium chloride, can shorten reaction times and improve yields under milder conditions (e.g., 35-45°C). google.com
The table below summarizes typical conditions for the direct chloromethylation of naphthalene.
| Reactants | Catalyst(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Naphthalene, Paraformaldehyde, Conc. HCl | Phosphoric Acid | Glacial Acetic Acid | 80-85 | 6 | 74-77 | orgsyn.org |
| Naphthalene, Paraformaldehyde, Conc. HCl | Tetraethylammonium bromide, N,N-sodium oleoylmethyl taurate | Cyclohexane (B81311) (for extraction) | 75 | 5 | Not specified | patsnap.com |
| Naphthalene, Paraformaldehyde, HCl solution | FeCl₃, CuCl₂, Benzyltrimethylammonium chloride | Alcohol (for purification) | 35-45 | 2-3 | Not specified | google.com |
Alternative Routes to Chloromethylated Naphthalenes
Besides direct chloromethylation, other methods can be employed to produce chloromethylated naphthalenes. One such alternative involves the conversion of a corresponding alcohol. For instance, 1-naphthalenemethanol (B1198782) can be treated with a chlorinating agent like thionyl chloride in a solvent such as dry chloroform (B151607) to yield 1-chloromethylnaphthalene. chemicalbook.com This method is advantageous when the starting alcohol is readily available or when direct chloromethylation provides poor regioselectivity for the desired isomer.
Strategies for Introducing the Acetic Acid Moiety onto Naphthalene Scaffolds
Once the chloromethylnaphthalene intermediate is synthesized, the next stage is the introduction of the acetic acid group (-CH₂COOH). A common and effective strategy involves a two-step process: cyanide displacement followed by hydrolysis.
Cyanide Displacement and Subsequent Hydrolysis of Chloromethylnaphthalenes
This well-established method provides a reliable route to naphthaleneacetic acids from chloromethylnaphthalenes. google.com
Cyanide Displacement: The chloromethylnaphthalene is reacted with an alkali metal cyanide, typically sodium cyanide or potassium cyanide. google.comsciencemadness.org In this nucleophilic substitution reaction, the cyanide ion (CN⁻) displaces the chloride ion, forming a naphthaleneacetonitrile intermediate (e.g., 1-naphthaleneacetonitrile). This reaction is analogous to the synthesis of benzyl cyanide from benzyl chloride. sciencemadness.org
Hydrolysis: The resulting naphthaleneacetonitrile is then subjected to hydrolysis. This is typically achieved by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The nitrile group (-C≡N) is hydrolyzed to a carboxylic acid group (-COOH), yielding the final naphthaleneacetic acid product. google.comsciencemadness.orgresearchgate.net
This two-step sequence is a versatile method for converting an alkyl halide to a carboxylic acid with one additional carbon atom. researchgate.net
Friedel-Crafts Reactions for Arylacetic Acid Synthesis
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, providing a powerful tool for the alkylation and acylation of aromatic rings. In the context of arylacetic acid synthesis, Friedel-Crafts acylation is particularly relevant. This reaction typically involves the introduction of an acyl group into the aromatic nucleus using an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net The resulting aryl ketone can then be converted to the corresponding arylacetic acid through subsequent chemical transformations. The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions, including the choice of solvent and temperature. psu.edu For instance, the acetylation of naphthalene can yield either 1-acetylnaphthalene or 2-acetylnaphthalene (B72118) as the major product depending on the solvent used. cdnsciencepub.com This selectivity is crucial when targeting a specific isomer of a naphthalenylacetic acid.
A common route to naphthalene-based acetic acids begins with the Friedel-Crafts acylation of naphthalene. psu.edu For example, the acetylation of naphthalene with acetyl chloride and aluminum chloride in a solvent like 1,2-dichloroethane (B1671644) can produce a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene. rsc.org The ratio of these isomers is influenced by reaction parameters such as reactant concentrations and time. rsc.org The initial α/β isomer ratio can be around 4-5, but this can change to approximately 0.7 as the reaction progresses. rsc.org The total yield of the acetylated isomers is typically in the range of 90-95%. psu.edu
Once the acetylnaphthalene is obtained, it can be transformed into the corresponding acetic acid derivative. One such transformation is the Willgerodt reaction, which can convert an aryl methyl ketone into an arylacetic acid. sciencemadness.org This multi-step process provides a pathway from the initial acylation product to the desired arylacetic acid.
An alternative approach involves the reaction of naphthalene with chloral (B1216628) (trichloroacetaldehyde) in a Friedel-Crafts type reaction. cdnsciencepub.com This reaction, when catalyzed by aluminum chloride in a solvent like cyclohexane at 0°C, yields a mixture of 1- and 2-naphthyl(trichloromethyl)carbinols. cdnsciencepub.com Interestingly, the 1-naphthyl isomer is the predominant product, constituting 80 to 90% of the mixture. cdnsciencepub.com The reaction of 26 g of naphthalene with 60 g of chloral in the presence of 5 g of aluminum chloride in 150 ml of cyclohexane has been reported to produce a 39% yield of the carbinol mixture. cdnsciencepub.com
These carbinols can then be converted to α-methoxynaphthylacetic acids. cdnsciencepub.com This derivatization provides a route to functionalized naphthalene acetic acids. The study of this reaction has also revealed that some 1,5-disubstitution can occur, leading to the formation of α,α'-dimethoxy-1,5-naphthalenediacetic acid. cdnsciencepub.com
Direct Condensation Approaches with Naphthalene and Haloacetic Acids
A more direct method for the synthesis of naphthaleneacetic acids involves the condensation of naphthalene with a haloacetic acid, such as chloroacetic acid. chemicalbook.comstackexchange.com This approach, in principle, offers a more atom-economical route to the target molecule. Industrially, 1-naphthaleneacetic acid is prepared through the condensation of naphthalene and chloroacetic acid. chemicalbook.com However, early attempts to achieve this by simply refluxing the reactants for extended periods were largely unsuccessful, suggesting the necessity of a catalyst. bu.edu
Research has shown that the presence of certain catalysts is crucial for the successful direct condensation of naphthalene with chloroacetic acid. stackexchange.com Potassium bromide, in conjunction with ferric oxide, has been identified as an effective catalytic system for this reaction. stackexchange.com The catalytic role of potassium bromide is significant; in its absence, the yield of naphthaleneacetic acid is dramatically reduced. stackexchange.com For instance, in the presence of ferric oxide but without potassium bromide, only a 3% yield was observed. stackexchange.com Similarly, with potassium bromide but no ferric oxide, the yield was only 4%. stackexchange.com This indicates a synergistic effect between the two catalysts. The bromine in the catalyst system is thought to play a pivotal role by promoting the reduction and dispersion of the iron phase and influencing the electronic properties of the active sites. nih.gov
The yield of the direct condensation reaction is highly dependent on the reaction conditions. stackexchange.com Optimized conditions involve heating a mixture of naphthalene, chloroacetic acid, ferric oxide, and potassium bromide over a prolonged period. stackexchange.com A specific procedure involves using a molar ratio of naphthalene to chloroacetic acid of approximately 3:1 (57.6 g of naphthalene to 14.1 g of chloroacetic acid). stackexchange.com The reaction is heated on a sand bath for twenty hours, with the temperature gradually increasing to 200°C after ten hours and reaching 218°C after twenty hours. stackexchange.com Following the reaction, unreacted naphthalene is removed by distillation, and the product is extracted with a sodium hydroxide (B78521) solution. stackexchange.com Acidification of the extract yields the crude product. stackexchange.com Under these optimized conditions, a yield of 70% (based on chloroacetic acid) has been reported. stackexchange.com
Optimized Reaction Parameters for Direct Condensation
| Parameter | Value |
|---|---|
| Naphthalene | 57.6 g (0.449 mol) |
| Chloroacetic Acid | 14.1 g (0.149 mol) |
| Ferric Oxide | 87.6 mg (0.549 mmol) |
| Potassium Bromide | 420 mg (3.53 mmol) |
| Reaction Time | 20 hours |
| Final Temperature | 218°C |
Grignard Reagent Based Carbonylation Pathways
An alternative synthetic route utilizes Grignard reagents. This method typically involves the formation of a Grignard reagent from a halomethylnaphthalene, followed by carbonylation with carbon dioxide. sciencemadness.orgbu.edu For instance, 1-chloromethylnaphthalene can be reacted with magnesium to form the corresponding Grignard reagent, 1-(chloromagnesiomethyl)naphthalene. sciencemadness.orgbu.edu This organometallic intermediate is then treated with solid carbon dioxide, followed by acidic hydrolysis, to yield 1-naphthaleneacetic acid. bu.edu
This pathway offers a versatile method for introducing the carboxylic acid group and is a common strategy for the synthesis of various carboxylic acids from their corresponding halides. science.gov The success of this method relies on the efficient formation of the Grignard reagent and its subsequent reaction with carbon dioxide.
Advanced and Catalytic Synthetic Routes
Recent advancements in organic synthesis have led to the development of sophisticated catalytic methods for the functionalization of aromatic compounds. Among these, palladium-catalyzed reactions have emerged as powerful tools for activating otherwise inert aromatic systems, enabling the construction of complex molecular architectures under mild conditions.
Palladium-Catalyzed Dearomatization Reactions of Chloromethylnaphthalenes
Palladium-catalyzed nucleophilic dearomatization of chloromethylnaphthalene derivatives represents a modern strategy for transforming stable aromatic systems into valuable three-dimensional carbocyclic structures. acs.orgacs.org This approach typically proceeds via the formation of a key η³-benzylpalladium intermediate, which activates the naphthalene ring towards nucleophilic attack. acs.orgresearchgate.net This catalytic activation circumvents the high thermodynamic stability of the aromatic ring, which would otherwise make such transformations challenging. researchgate.net
The reaction involves the oxidative addition of a palladium(0) complex to the C-Cl bond of a chloromethylnaphthalene derivative to form a palladium(II) species. This intermediate then rearranges to a more stable η³-benzylpalladium complex. The coordinated palladium moiety activates the naphthalene ring, making it susceptible to attack by various nucleophiles at either the ortho or para position relative to the chloromethyl group. The final step is a reductive elimination that regenerates the palladium(0) catalyst and yields the dearomatized product. acs.orgrsc.org This process allows for the efficient synthesis of ortho- or para-substituted carbocycles from chloromethylnaphthalene derivatives in satisfactory to excellent yields. acs.org
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized products. For example, the reaction of 1-(chloromethyl)naphthalene (B51744) with arylacetonitriles in the presence of a palladium catalyst can yield either para- or ortho-acylated dearomatized naphthalenes. nih.gov
Ligand-Controlled Regioselectivity in Dearomatization Processes
A critical aspect of palladium-catalyzed dearomatization is the ability to control the regioselectivity of the nucleophilic attack. The choice of ligand coordinated to the palladium center plays a pivotal role in directing the reaction to yield either the ortho or para substituted product. nih.gov This control is primarily attributed to steric and electronic effects imposed by the ligand, which influence the stability of the transition states leading to the different regioisomers. rsc.org
In the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, the regioselectivity is dictated by the steric bulk of the phosphine (B1218219) ligand. nih.gov
Para-selectivity: The use of a sterically bulky ligand, such as di-tert-butylphenylphosphine (B1296755) (tBuPPh₂), favors the formation of the para-acylated product. nih.gov
Ortho-selectivity: Conversely, employing a sterically less bulky ligand, like dimethylphenylphosphine (B1211355) (Me₂PPh), directs the reaction to produce the ortho-acylated product. nih.gov
This ligand-dependent control allows for the selective synthesis of different isomers from the same starting materials, highlighting the versatility of this catalytic system.
| Ligand | Product Regioselectivity | Rationale |
|---|---|---|
| tBuPPh₂ (Bulky) | Para-substituted | Steric repulsion between the bulky ligand and the nucleophile disfavors the transition state leading to the ortho product. |
| Me₂PPh (Less Bulky) | Ortho-substituted | Reduced steric hindrance allows for favorable π-π stacking interactions in the transition state leading to the ortho product. |
Mechanistic Studies of Metal-Catalyzed Dearomatization
The mechanism of palladium-catalyzed dearomatization of chloromethylnaphthalenes has been investigated through detailed theoretical studies, primarily using density functional theory (DFT) calculations. rsc.orgacs.org These studies have provided significant insights into the reaction pathway and the factors governing its outcome.
The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to the chloromethylnaphthalene. A key intermediate in this process is the η³-(naphthyl)methyl palladium complex. rsc.orgresearchgate.net The dearomatization occurs through a reductive elimination step where a nucleophile attacks the naphthalene ring of this complex.
DFT calculations have elucidated the origins of the ligand-controlled regioselectivity. In the reaction with phenylacetonitrile, the calculations revealed that:
With the bulky tBuPPh₂ ligand, the transition state for the C-C bond formation at the para-carbon of the η³-exo-(naphthyl)methyl ligand is more stable than the transition state for the ortho-attack. This preference is attributed to significant steric repulsion between the phenyl group of the tBuPPh₂ ligand and the phenyl group of the phenylethenimine ligand in the ortho transition state. rsc.org
When the smaller Me₂PPh ligand is used, the transition state leading to the ortho-substituted product is energetically favored. This is due to stabilizing π-π stacking interactions between the phenyl of the phenylethenimine ligand and the (naphthyl)methyl ligand, which are possible with the less sterically demanding ligand. rsc.org
Furthermore, theoretical studies on the reaction of chloromethylnaphthalene with allenyltributylstannane indicate that the transmetalation step is crucial for determining the final dearomatized products. The subsequent reductive elimination proceeds through the coupling of the terminal carbons of the propargyl or allenyl ligand with the para-carbon of the η³-methylnaphthalene ligand. acs.org
| Ligand | Pathway | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| tBuPPh₂ | Para-attack | 7.8 |
| Ortho-attack | 10.4 | |
| Me₂PPh | Para-attack | 10.2 |
| Ortho-attack | 7.3 |
Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl Naphthalene 1 Acetic Acid
Reactivity at the Chloromethyl Group
The chloromethyl group attached to the naphthalene (B1677914) ring is a primary benzylic halide, making it susceptible to a range of reactions, particularly those involving the displacement of the chloride leaving group.
Nucleophilic Substitution Pathways and Kinetics
The primary mode of reaction at the chloromethyl group is nucleophilic substitution. Given its structure as a primary halide, the bimolecular nucleophilic substitution (SN2) pathway is generally favored. nih.gov This is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.org
The kinetics of these reactions are typically second-order, with the rate being dependent on the concentrations of both the 2-(Chloromethyl)naphthalene-1-acetic acid and the nucleophile. libretexts.org Studies on the analogous compound, 1-chloromethylnaphthalene, reacting with various anilines have shown that the reaction follows SN2 kinetics. ias.ac.in The reaction rate is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
Solvent: Polar aprotic solvents can accelerate SN2 reactions by solvating the cation but not the nucleophile, increasing its reactivity.
Temperature: Increasing the temperature generally increases the reaction rate.
For example, the reaction of 1-chloromethylnaphthalene with aniline (B41778) follows a second-order rate law, and the rate constant is sensitive to the solvent and temperature. ias.ac.in While SN2 is the predominant pathway, an SN1 mechanism, which involves the formation of a carbocation intermediate, could become competitive under conditions that favor its formation, such as in the presence of a strong Lewis acid or in highly polar, protic solvents.
| Temperature (°C) | Rate Constant, k₂ (L mol⁻¹ s⁻¹) |
|---|---|
| 35 | Value not explicitly stated, but Hammett plot data available |
| 40 | Value not explicitly stated, but Hammett plot data available |
| 45 | Value not explicitly stated, but Hammett plot data available |
Intramolecular Rearrangements and Ring Expansion Phenomena
Intramolecular reactions can occur if a suitable nucleophile is present within the molecule itself. For this compound, the carboxylic acid group (or its conjugate base, the carboxylate) could potentially act as an intramolecular nucleophile. However, direct attack of the carboxylate on the chloromethyl group would form a strained four-membered lactone, which is generally unfavorable.
Ring expansion phenomena are typically associated with carbocation rearrangements, where a less stable carbocation rearranges to a more stable one through an alkyl or hydride shift. chemistrysteps.com This process often occurs to relieve ring strain. chemistrysteps.com For instance, the treatment of certain 2-hydroxyalkylazetidines with diethylaminosulfur trifluoride (DAST) leads to a ring expansion to form 3-fluoropyrrolidines via a bicyclic azonium intermediate. researchgate.net Similarly, chlorinative ring expansion has been observed in bicyclic molecules. msu.edu While there are no fused strained rings directly attached to the chloromethyl group in this compound, rearrangements could be envisioned under conditions that generate a carbocation at the benzylic position, potentially involving the naphthalene ring itself, though this would require disruption of aromaticity and is therefore less common. nih.gov
Reductive Dehalogenation Processes
Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This can be achieved through various mechanisms. One potential pathway involves a nucleophilic attack on the chlorine atom or the carbon atom, followed by the formation of a carbanion intermediate which is then protonated. For example, the glutathione-dependent reductive dehalogenation of certain α-haloketones proceeds through the formation of an S-substituted glutathione (B108866) conjugate, followed by an enzyme-catalyzed nucleophilic attack of another glutathione molecule on the sulfur atom to yield a carbanion and glutathione disulfide. nih.gov A similar mechanism could be envisioned for this compound with appropriate reducing agents.
Another approach involves the use of metal hydrides. Computational studies on hydrodehalogenations of aryl bromides by a sodium hydride-lithium iodide complex suggest a concerted nucleophilic aromatic substitution mechanism. nih.gov For a benzylic halide like this compound, the reaction would likely proceed via a more classical SN2 displacement by a hydride ion from a suitable donor.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a key functional group that undergoes a variety of important chemical transformations, most notably esterification and amide bond formation. These reactions typically proceed via nucleophilic acyl substitution. libretexts.org
Esterification Mechanisms and Optimization
Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org
The mechanism involves several equilibrium steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final ester product. libretexts.org
Because the reaction is reversible, optimization strategies focus on shifting the equilibrium toward the products. libretexts.org This can be achieved by:
Using a large excess of one reactant (usually the alcohol). libretexts.org
Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com
| Parameter | Typical Condition/Strategy | Rationale |
|---|---|---|
| Temperature | Increased (often to reflux) | Increases reaction rate. |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | Activates the carboxylic acid for nucleophilic attack. mdpi.com |
| Reactant Ratio | Use of excess alcohol | Shifts equilibrium towards product formation (Le Chatelier's Principle). libretexts.org |
| Water Removal | Dean-Stark trap or drying agents | Shifts equilibrium towards product formation by removing a product. masterorganicchemistry.com |
| Reaction Time | Variable (minutes to hours) | Dependent on other parameters; optimized to achieve high conversion. mdpi.com |
Amide Bond Formation Reactions
The direct reaction of a carboxylic acid with an amine to form an amide is often difficult. This is because amines are basic and will react with the acidic carboxylic acid in an acid-base reaction to form a stable and unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated."
A common method for amide bond formation involves the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The mechanism with DCC proceeds as follows:
The carboxylic acid adds to one of the double bonds of DCC, converting the hydroxyl group into a good leaving group (an O-acylisourea).
The amine, acting as a nucleophile, attacks the carbonyl carbon of this activated intermediate.
The leaving group is displaced, forming the amide and dicyclohexylurea as a byproduct.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with an amine to produce the amide and HCl. google.com Biocatalytic methods using Amide Bond Synthetase (ABS) enzymes are also emerging as sustainable alternatives, as they can catalyze both the activation of the carboxylic acid and the subsequent amidation in one active site. nih.gov
Conjugate Reactions and Intermolecular Interactions
The term "conjugate reactions" in the context of this compound can refer to two distinct processes: the formation of biological or chemical conjugates involving the carboxylic acid group, and potential conjugate addition reactions if the naphthalene ring system were to act as a Michael acceptor, though the latter is less typical for this structure.
Studies on the related compound, 1-naphthaleneacetic acid (NAA), a well-known plant hormone, have shown that its carboxylic acid group readily forms conjugates. In biological systems, for instance, NAA is known to form conjugates with glucose (NAAGlu) and aspartic acid (NAAsp). The formation of the glucose conjugate is a rapid detoxification mechanism, while the aspartate conjugate forms after a lag period, suggesting an inducible enzymatic process. nih.govresearchgate.net This suggests that this compound would likely undergo similar conjugation reactions at its carboxylic acid terminus.
Intermolecular interactions are crucial in determining the physical properties and molecular recognition of a compound. For naphthalene derivatives, non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces are significant. researchgate.netcsic.es The presence of the carboxylic acid group in this compound allows for strong hydrogen bonding, both as a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). These interactions can lead to the formation of dimers in the solid state and in non-polar solvents.
Detailed Mechanistic Investigations using Computational and Experimental Approaches
Detailed mechanistic studies on this compound are not extensively reported. However, insights can be gleaned from computational and experimental work on analogous systems, particularly concerning the reactivity of the chloromethyl group and the naphthalene ring.
The synthesis of this compound would likely involve the chlorination of a precursor such as 2-methylnaphthalene-1-acetic acid. The mechanism of benzylic halogenation can proceed through either an ionic or a radical pathway, depending on the reaction conditions.
Radical Mechanism: Free radical chlorination is typically initiated by UV light or a radical initiator. In this process, a chlorine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of chlorine to yield the chloromethyl product and a new chlorine radical, propagating the chain reaction. The stability of the naphthylmethyl radical would favor this pathway under radical conditions. Studies on the reactivity of naphthalene radical-anions with organic chlorides provide evidence for electron transfer processes that can lead to radical intermediates. researchgate.net
Ionic Mechanism: An ionic mechanism for chlorination would involve the formation of a carbocation intermediate. This is less common for the chlorination of a methyl group on an aromatic ring unless strong Lewis acids are present. However, electrophilic chlorination of the naphthalene ring itself is a well-known process. It is conceivable that under certain conditions, a carbocation could be generated at the benzylic position, which would then be attacked by a chloride ion. Research on the extensive chlorination of methylnaphthalenes using reagents like sulfuryl chloride with a Lewis acid catalyst suggests complex reaction pathways that may involve ionic intermediates. researchgate.net
The presence of the acetic acid group could influence the reaction pathway. Its electron-withdrawing nature might disfavor the formation of a carbocation at the benzylic position, thus making a radical pathway more likely under appropriate conditions.
The key transformations of this compound are likely to involve nucleophilic substitution at the chloromethyl group. This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Nucleophilic Substitution (SN2) at the Chloromethyl Group: Kinetic studies on the reaction of 1-chloromethylnaphthalene with various nucleophiles, such as anilines, have shown that these reactions follow second-order kinetics, which is characteristic of an SN2 mechanism. ias.ac.in The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. libretexts.orgnih.gov
Computational studies on SN2 reactions provide detailed insights into the geometry and energy of the transition state. For a reaction involving this compound, the transition state would involve the incoming nucleophile and the departing chloride ion being simultaneously partially bonded to the benzylic carbon. The energy of this transition state, and therefore the rate of the reaction, would be influenced by steric hindrance around the reaction center and the electronic effects of the naphthalene ring and the acetic acid substituent.
DFT calculations on related naphthalene derivatives have been used to investigate their electronic properties and reactivity. pnu.edu.uamdpi.com Similar computational approaches could be applied to model the transition state for nucleophilic substitution on this compound, providing valuable data on activation energies and reaction pathways. For instance, computational investigations of nucleophilic substitution on benzoyl chlorides have identified both tetrahedral and trigonal-bipyramidal transition states, depending on the trajectory of the nucleophilic attack. researchgate.net
Derivatization Strategies for Structural Elucidation and Further Functionalization
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group serves as a primary site for modification, enabling alterations in polarity, volatility, and detectability, which are essential for both analytical and synthetic applications.
Alkylation and acylation are fundamental strategies for modifying the carboxylic acid group. These reactions are employed to protect the acid functionality, to prepare derivatives for chromatographic analysis, or to synthesize new compounds with altered biological or physical properties.
Alkylation , most commonly esterification, converts the polar carboxylic acid into a less polar, more volatile ester. This is particularly useful for analysis by gas chromatography (GC). A classic and highly efficient method for esterification is the reaction with diazomethane, which rapidly yields the corresponding methyl ester. Other synthetic routes to esters involve reaction with alcohols under acidic conditions or the use of alkyl halides.
Acylation typically involves the conversion of the carboxylic acid into an amide or a related derivative. This is often achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This pathway leads to the formation of N-substituted amides. A notable example is the synthesis of hydrazides, which can serve as precursors for a variety of heterocyclic compounds or as bioactive molecules themselves.
| Reaction Type | Reagent(s) | Product | Primary Purpose |
|---|---|---|---|
| Alkylation (Esterification) | Diazomethane (CH₂N₂) | Methyl Ester | Analytical (GC) |
| Alkylation (Esterification) | Alcohol (R-OH) + Acid Catalyst | Alkyl Ester | Synthetic |
| Acylation (Amidation) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | N,N-Disubstituted Amide | Synthetic |
| Acylation (Hydrazide Formation) | 1. Esterification 2. Hydrazine (N₂H₄) | Acid Hydrazide | Synthetic |
For sensitive quantification, particularly in complex biological or environmental samples, derivatizing the carboxylic acid with a fluorescent tag is a highly effective strategy. oup.com Many carboxylic acids, including 2-(chloromethyl)naphthalene-1-acetic acid, lack strong native fluorescence, necessitating pre-column derivatization for high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). oup.comoup.com
A widely used reagent for this purpose is 9-(chloromethyl)anthracene (B151802) (9-CMA). oup.comnih.gov This reagent reacts with the carboxylate anion to form a highly fluorescent ester derivative. The reaction is typically performed in an organic solvent like acetonitrile (B52724) and is often accelerated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. oup.comnih.gov The resulting anthracene-tagged ester can be detected at picomolar concentrations, significantly enhancing the sensitivity of the analytical method. nih.gov
The derivatization conditions, including temperature, reaction time, and reagent concentration, are optimized to ensure maximum yield. For instance, the reaction with 9-CMA in acetonitrile is often heated to around 75°C for approximately 50 minutes to achieve completion. oup.comnih.gov
| Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) |
|---|---|---|---|
| 9-(Chloromethyl)anthracene | 9-CMA | 365 | 410 |
| 4-Bromomethyl-7-methoxycoumarin | Br-Mmc | ~330 | ~390 |
| 2-Naphthalenesulfonyl chloride | NSCl | 300 | 380 |
Note: Wavelengths can vary based on solvent and conjugation. nih.govresearchgate.net
Modifications at the Chloromethyl Center
The chloromethyl group at the 2-position of the naphthalene (B1677914) ring is a key site for synthetic modification. Analogous to a benzyl (B1604629) chloride, the chlorine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups. guidechem.com
The S_N2 reaction is the primary mechanism for the functionalization of the chloromethyl group. A diverse range of nucleophiles can be employed to displace the chloride ion, leading to new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Carbon Nucleophiles : Reagents such as cyanide salts (e.g., KCN) can be used to introduce a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid, effectively elongating the side chain.
Nitrogen Nucleophiles : Ammonia, primary, and secondary amines readily react to form the corresponding primary, secondary, and tertiary aminomethylnaphthalene derivatives. Kinetic studies on the reaction of 1-chloromethylnaphthalene with various anilines have shown that these reactions follow a bimolecular nucleophilic substitution (S_N2) mechanism. ias.ac.in
Oxygen Nucleophiles : Alcohols and phenols, typically in the presence of a base, can displace the chloride to form ethers. Similarly, reaction with carboxylate salts yields esters.
| Nucleophile Type | Example Nucleophile | Product Functional Group |
|---|---|---|
| Carbon | Cyanide (CN⁻) | Nitrile (-CH₂CN) |
| Nitrogen | Amine (R₂NH) | Amine (-CH₂NR₂) |
| Oxygen | Alkoxide (RO⁻) | Ether (-CH₂OR) |
| Sulfur | Thiolate (RS⁻) | Thioether (-CH₂SR) |
The chloromethyl group is a critical synthetic handle for creating diverse libraries of functionalized naphthalene compounds. researchgate.net The naphthalene moiety is a core structure in many pharmaceuticals, dyes, and materials, making the development of new synthetic routes to its derivatives an active area of research. lifechemicals.comnih.gov
By leveraging the reactivity of the chloromethyl group, a simple starting material like this compound can be transformed into a multitude of more complex molecules. For example, the synthesis of 1-naphthylacetic acid, an important plant hormone, can be achieved from 1-chloromethylnaphthalene by reaction with cyanide followed by hydrolysis. google.com This underscores the utility of the chloromethyl group as a precursor to other functionalities. These transformations are fundamental to building novel molecular architectures for applications in drug discovery and materials development. lifechemicals.com
Multi-Functional Derivatization Schemes
The presence of two distinct reactive sites on this compound allows for multi-functional derivatization, where both the carboxylic acid and the chloromethyl group are modified. Such schemes can be designed to occur sequentially or, in some cases, concurrently.
A common strategy is to first protect or modify one group before reacting the other. For instance, the carboxylic acid can be converted to an ester. This transformation not only protects the acid from reacting with subsequent reagents but also changes the solubility profile of the molecule. Following esterification, a nucleophilic substitution reaction can be carried out at the chloromethyl center. Finally, if desired, the ester can be hydrolyzed back to the carboxylic acid, yielding a molecule that is functionalized at the 2-position while retaining the original acetic acid side chain.
This sequential approach provides precise control over the final structure and allows for the synthesis of highly tailored molecules. These multi-step derivatizations are essential for creating complex structures, such as probes for biological systems or advanced materials where specific functionalities at different positions on the naphthalene scaffold are required.
An article focusing solely on the advanced spectroscopic and analytical methodologies for "this compound" cannot be generated at this time. A thorough search of scientific literature and chemical databases has revealed a lack of specific, in-depth research articles detailing the application of the requested analytical techniques for this particular compound.
The available research focuses on related compounds, such as 1-naphthaleneacetic acid (NAA) and other naphthalene derivatives. However, providing information on these related substances would contravene the explicit instruction to focus solely on "this compound."
Specifically, there is no published experimental data found for:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR analyses, including elucidation of isomeric mixtures, specific stereochemical assignments using NMR parameters, or dynamic NMR studies for conformational mobility of this compound.
Mass Spectrometry (MS): Specific fragmentation analysis, isotopic studies, or established protocols for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) focused on this compound.
Advanced Spectroscopic and Analytical Methodologies for Research
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Studies
Isotopic Labeling and Fragmentation Pathways in Chloromethylnaphthalenes
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and to elucidate fragmentation mechanisms in mass spectrometry (MS). wikipedia.org By replacing an atom, such as carbon (¹²C) or hydrogen (¹H), with its heavier stable isotope (e.g., ¹³C or ²H), researchers can track the labeled atom within the molecular structure and its resulting fragments upon ionization. wikipedia.orgthieme-connect.de This method is particularly valuable for confirming the structures of fragment ions, which is crucial for the unambiguous identification of a compound and its metabolites or degradation products. thieme-connect.de
Upon electron impact ionization in a mass spectrometer, the molecule would likely undergo fragmentation at its weakest bonds. Key fragmentation patterns for 2-(Chloromethyl)naphthalene-1-acetic acid could include:
Loss of the carboxylic acid group: A prominent fragmentation for carboxylic acids is the loss of the -COOH group (a mass difference of 45 amu). libretexts.org
Cleavage of the chloromethyl group: The C-Cl bond or the bond connecting the -CH₂Cl group to the naphthalene (B1677914) ring could break.
Side-chain fragmentation: Cleavage of the bond between the naphthalene ring and the acetic acid side chain is also a probable event.
To definitively confirm these pathways, isotopic labeling could be employed. For instance, synthesizing this compound with a ¹³C atom in the carboxylic group would result in a 46 amu loss for that fragment instead of 45, confirming the origin of the fragment ion. Similarly, labeling the chloromethyl carbon would help trace its fate during fragmentation. thieme-connect.de Studies on other halogenated polycyclic aromatic hydrocarbons have successfully used stable isotope dilution coupled with GC-MS/MS for robust analysis, demonstrating the utility of this approach in eliminating matrix interferences and accurately calibrating sample loss during preparation. nih.gov
Advanced Chromatographic Techniques for Separation Science
Chromatography is a cornerstone of analytical chemistry, essential for separating complex mixtures into their individual components. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical but distinct roles.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally unstable compounds like this compound. Method development focuses on optimizing separation efficiency, peak resolution, and analysis time. Drawing parallels from extensive research on the closely related compound 1-naphthaleneacetic acid (NAA), a robust HPLC method can be established. datapdf.comse.org.pkresearchgate.netnih.gov
Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (the column) and a polar mobile phase. se.org.pknih.gov
Column: C8 and C18 columns are widely used, offering excellent separation for aromatic compounds. se.org.pknih.gov
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water is typically employed. se.org.pknih.gov The pH is often adjusted with a small amount of acid, such as phosphoric acid or formic acid, to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. nih.goveurl-pesticides.eu
Detection: A UV detector is commonly used, as the naphthalene ring system is strongly chromophoric. se.org.pkresearchgate.net For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS). eurl-pesticides.eu
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 4.6 mm x 250 mm, 5 µm) | se.org.pkresearchgate.net |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (e.g., 30:70 or 60:40 v/v) | se.org.pknih.gov |
| pH Modifier | Phosphoric Acid or Formic Acid (e.g., 0.1-0.35%) | nih.goveurl-pesticides.eu |
| Flow Rate | 1.0 mL/min | se.org.pk |
| Detection | UV (e.g., 255 nm or 272 nm) or LC-MS/MS | se.org.pkresearchgate.neteurl-pesticides.eu |
| Injection Volume | 10 µL | se.org.pk |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. ontosight.aiysu.edu Due to the low volatility of the carboxylic acid group, this compound is not ideally suited for direct GC analysis. However, GC, particularly when coupled with mass spectrometry (GC-MS), is invaluable for profiling volatile impurities, precursors, or degradation products associated with it. ontosight.aiwiley.com
For direct analysis of the parent compound, a derivatization step would be necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester). This increases the compound's volatility, allowing it to be analyzed by GC. wiley.com GC-MS analysis provides high sensitivity and selectivity, allowing for the separation and identification of naphthalene and its derivatives in various samples. ontosight.ai
A typical GC-MS system for analyzing related volatile naphthalene derivatives would include:
Column: A fused silica (B1680970) capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., SE-54 or DB-5MS), is commonly used for separating aromatic compounds. nih.govysu.edu
Carrier Gas: Helium is the most common carrier gas.
Injection: A heated injection port vaporizes the sample.
Detection: A mass spectrometer detects the separated compounds, providing both quantitative data and mass spectra that aid in structural identification. ontosight.aiwiley.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Fused Silica Capillary (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) | nih.gov |
| Carrier Gas | Helium | ontosight.ai |
| Oven Program | Temperature gradient (e.g., initial temp hold, ramp to final temp) | ontosight.ai |
| Injector | Split/Splitless, Heated | wiley.com |
| Detector | Mass Spectrometer (MS), operating in EI mode | ysu.eduwiley.com |
Effective sample preparation is crucial to remove interfering substances from the sample matrix and concentrate the analyte of interest before chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for extracting pesticides and other organic compounds from complex matrices like fruits, vegetables, and other foods. eurl-pesticides.euiaea.orgrestek.com
The QuEChERS procedure generally involves two main steps:
Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile. eurl-pesticides.eu Acetonitrile is effective because it is miscible with water, allowing it to penetrate high-moisture samples, but it can be easily separated from the aqueous phase by adding salts. eurl-pesticides.eu Salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc) are added to absorb excess water and induce phase separation, driving the analytes into the acetonitrile layer. eurl-pesticides.euiaea.org For acidic analytes like this compound, buffering the extraction (e.g., with acetate) or acidifying the acetonitrile helps ensure the compound remains in its neutral form for efficient extraction. eurl-pesticides.euscielo.br
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material and more magnesium sulfate. iaea.orgrestek.com The purpose of this "cleanup" step is to remove co-extracted matrix components that could interfere with the analysis. restek.com A common sorbent is Primary Secondary Amine (PSA), which effectively removes sugars, fatty acids, organic acids, and other polar interferences. restek.com After vortexing and centrifugation, the final, cleaned extract is ready for analysis by HPLC or GC. eurl-pesticides.eu
| Step | Procedure | Reagents & Purpose | Reference |
|---|---|---|---|
| 1. Homogenization & Weighing | Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. | Ensures a representative sample. | iaea.org |
| 2. Extraction | Add 10-15 mL of 1% acetic acid in acetonitrile. Shake vigorously. | Acetonitrile: Extracts the analyte. Acetic Acid: Keeps acidic analytes protonated. | eurl-pesticides.euscielo.br |
| 3. Partitioning | Add salts (e.g., 4 g MgSO₄, 1 g NaCl or NaOAc). Shake and centrifuge. | MgSO₄: Removes water. NaCl/NaOAc: Induces phase separation. | eurl-pesticides.eu |
| 4. d-SPE Cleanup | Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO₄ and PSA. | PSA: Removes interferences (sugars, organic acids). MgSO₄: Removes residual water. | restek.com |
| 5. Final Extract | Vortex and centrifuge the d-SPE tube. Collect the supernatant for analysis. | The final extract is cleaned and ready for injection. | eurl-pesticides.eu |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of 2-(Chloromethyl)naphthalene-1-acetic acid.
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of naphthalene (B1677914) derivatives. nih.gov Studies on related naphthalene compounds demonstrate that the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring system, which is characteristic of aromatic compounds. The LUMO, on the other hand, would likely have significant contributions from the chloromethyl and carboxylic acid groups, making these sites susceptible to nucleophilic attack and reduction, respectively.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily polarizable and more reactive. Computational studies on similar aromatic carboxylic acids have shown that the HOMO-LUMO gap can be modulated by the nature and position of substituents.
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to charge transfer.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Parameter | Illustrative Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |
| Chemical Potential (μ) | -4.15 | Tendency of electrons to escape |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.66 | Propensity to accept electrons |
Note: The values in this table are illustrative and would require specific DFT calculations for this compound for precise determination.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the naphthalene ring, the chloromethyl group, and the acetic acid moiety. These theoretical predictions can be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies. researchgate.net This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the carboxylic acid, the C-Cl stretching of the chloromethyl group, and the various C-H and C-C vibrations of the naphthalene ring. Comparing the calculated vibrational spectra with experimental FT-IR and FT-Raman spectra is a valuable tool for structural verification. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| -COOH | O-H stretch | ~3500 |
| -COOH | C=O stretch | ~1750 |
| Naphthalene | C=C stretch | ~1600 |
| -CH2Cl | C-H stretch | ~2950 |
| -CH2Cl | C-Cl stretch | ~700 |
Note: These are approximate frequency ranges and would be precisely determined through computational analysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.
For this compound, a likely reaction is the nucleophilic substitution at the chloromethyl group. Computational methods can be used to model the reaction pathway of, for example, the hydrolysis of the C-Cl bond. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. rowansci.com
Frequency calculations are performed on the optimized transition state structure to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a critical parameter for determining the reaction rate.
The solvent can have a significant impact on reaction pathways and activation energies. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of specific solvent-solute interactions but is computationally more demanding. Modeling reactions in different solvents can provide insights into how the reaction mechanism and kinetics are influenced by the solvent environment.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape. The molecule has rotational freedom around the single bonds connecting the naphthalene ring to the acetic acid and chloromethyl groups. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them.
Furthermore, MD simulations are well-suited for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can investigate how the solute interacts with the surrounding solvent molecules. This includes the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as van der Waals interactions between the naphthalene ring and nonpolar solvents. These simulations provide a detailed understanding of the solvation structure and dynamics. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
